molecular formula C15H27N3O3 B7930320 (S)-2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

(S)-2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7930320
M. Wt: 297.39 g/mol
InChI Key: WTVJGNCNOYKARP-LBPRGKRZSA-N
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Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl ester group, a cyclopropane ring, and an amino-acetyl moiety. The tert-butyl ester acts as a protective group for carboxylic acids, enhancing solubility and stability during synthetic processes.

Properties

IUPAC Name

tert-butyl (2S)-2-[[(2-aminoacetyl)-cyclopropylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-4-5-12(17)10-18(11-6-7-11)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVJGNCNOYKARP-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CN(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CN(C2CC2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is C15H27N3O3, with a molecular weight of 297.39 g/mol. The compound features a pyrrolidine backbone with various functional groups, including an amino group and a cyclopropyl moiety, which may influence its biological interactions and pharmacological profiles .

Research indicates that compounds related to this compound exhibit diverse biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Neuroprotective Effects : The structural features suggest possible neuroprotective properties, which are critical in developing treatments for neurodegenerative diseases.
  • Anti-inflammatory Properties : Preliminary studies indicate that derivatives may inhibit cyclooxygenase (COX) enzymes, reducing inflammation markers such as prostaglandin E2 (PGE2) .

Structure-Activity Relationship (SAR)

The unique combination of the pyrrolidine ring with a cyclopropyl group and an amino-acetyl side chain enhances the interaction with biological targets. This specific arrangement may lead to distinct pharmacological profiles compared to other similar compounds.

Comparative Biological Activity

Compound NameStructural FeaturesBiological Activity
(S)-ProlinePyrrolidine ringNeuroprotective
CyclopropylamineCyclopropane moietyAntimicrobial
2-Aminobutyric AcidAmino acid structureAntitumor

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of SAR studies in drug development.

Anti-inflammatory Studies

A significant area of research has focused on the anti-inflammatory effects of similar compounds. For example, studies utilizing carrageenan-induced paw edema models demonstrated that certain pyrimidine derivatives possess strong anti-inflammatory activity comparable to established drugs like indomethacin. The effective doses (ED50) were calculated, showing promising results for new therapeutic agents .

In Vitro Assays

In vitro assays have been performed to assess the inhibitory potential of related compounds against COX enzymes. For instance, IC50 values for synthesized analogs indicated potent inhibition of COX-1 and COX-2 enzymes, highlighting their potential use in treating inflammatory conditions .

Neuroprotection Research

Recent studies have explored the neuroprotective capabilities of compounds structurally similar to this compound. These studies suggest that such compounds may help mitigate neuronal damage in models of neurodegeneration.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table compares the target compound with structurally related pyrrolidine and piperazine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
(S)-2-{[(2-Amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester Not provided C₁₄H₂₆N₃O₃ (estimated) ~308.38 g/mol Cyclopropyl ring, amino-acetyl, tert-butyl ester
(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 1353998-03-4 C₁₂H₂₃NO₃S 261.39 g/mol Hydroxyethyl sulfanyl, tert-butyl ester
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 1354010-26-6 C₁₂H₂₄N₂O₂S 260.40 g/mol Aminoethyl sulfanyl, tert-butyl ester
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylic acid tert-butyl ester Not provided C₁₃H₂₅N₃O₄S 335.42 g/mol Piperazine core, methanesulfonyl, dimethylaminomethyl, tert-butyl ester

Key Observations :

  • Tert-butyl ester : Common across all compounds, serving as a protective group for carboxylic acids during synthesis .
  • Core structure : The target compound and analogs from and share a pyrrolidine backbone, while the piperazine derivative () has a six-membered ring, altering conformational flexibility and steric demands.
  • Sulfanyl-containing analogs () feature thioether linkages with hydroxy or amino groups, offering sites for disulfide bond formation or nucleophilic reactions. The piperazine derivative () includes a methanesulfonyl group, enhancing electron-withdrawing properties and metabolic stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (S)-2-{[(2-amino-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester, and what are their comparative advantages?

  • Methodological Answer : The compound can be synthesized via tert-butyl esterification of pyrrolidine derivatives. A common approach involves reacting N-Boc-L-prolinol with tosyl chloride or tosyl acid to introduce functional groups, achieving yields up to 97% under optimized conditions . Alternative routes may use cyclopropane ring formation via [2+1] cycloaddition or amide coupling with 2-amino-acetyl derivatives. Key considerations include stereochemical control (retention of the (S)-configuration) and protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amine protection) .

Q. How can researchers characterize the stereochemical purity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Chiral HPLC or polarimetry is essential for confirming enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents on the pyrrolidine and cyclopropane rings. For example, cross-peaks between the cyclopropyl methylene protons and the pyrrolidine backbone in NOESY spectra validate the (S)-configuration . Mass spectrometry (HRMS) and FT-IR further confirm molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the Boc group) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound’s Safety Data Sheet (SDS) recommends using nitrile gloves, safety goggles, and fume hoods to minimize exposure. Tert-butyl esters are generally stable but may decompose under acidic/basic conditions, releasing volatile byproducts. Acute toxicity data (if unavailable) should be inferred from structurally similar pyrrolidine derivatives, prioritizing respiratory and dermal protection .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing the cyclopropane-amide moiety, and what mechanistic challenges arise?

  • Methodological Answer : Cyclopropane ring formation via Simmons-Smith reactions or transition-metal catalysis (e.g., Rh(II)-carbenoids) requires precise control of reaction temperature (–78°C to 0°C) and stoichiometry to avoid side reactions. Steric hindrance from the Boc-protected pyrrolidine may necessitate bulky ligands (e.g., DTBM-Segphos) to enhance enantioselectivity. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps, such as amide bond activation .

Q. How should researchers address contradictory data in spectroscopic characterization, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Unexpected splitting may arise from restricted rotation of the cyclopropane-amide bond or diastereomeric impurities. Variable-temperature NMR (e.g., 25°C to 60°C) can differentiate dynamic effects from static impurities. Computational modeling (DFT) of rotational barriers or coupling constants (e.g., 3JHH^3J_{HH}) provides theoretical validation. Cross-validation with X-ray crystallography is ideal if crystals are obtainable .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer : Systematic modification of the cyclopropane ring (e.g., fluorine substitution) or pyrrolidine backbone (e.g., proline vs. azetidine analogs) can isolate pharmacophoric elements. Radiolabeling (e.g., 18^{18}F for PET imaging) or fluorescent tagging enables tracking in vitro/in vivo. Pairwise comparison of Boc-deprotected vs. protected derivatives quantifies the role of tertiary amine basicity in target binding .

Q. What methodologies resolve racemization risks during Boc deprotection or functional group interconversions?

  • Methodological Answer : Acidic Boc removal (e.g., TFA/DCM) may protonate the pyrrolidine nitrogen, inducing racemization. Quenching with mild bases (e.g., NaHCO₃) or using alternative protecting groups (e.g., Fmoc) mitigates this. Chiral stationary phase LC-MS monitors enantiopurity post-deprotection. For amide couplings, low-temperature activation (e.g., HATU at –20°C) preserves stereochemistry .

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